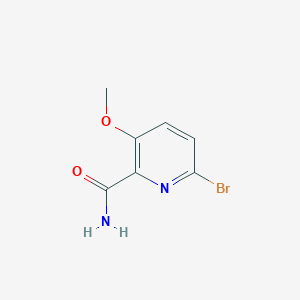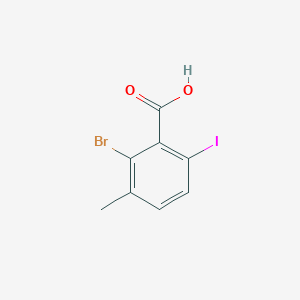
2-Bromo-6-iodo-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-iodo-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a carboxylic acid group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodo-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and iodination of 3-methylbenzoic acid. The process may involve the following steps:
Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-iodo-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation of the methyl group can yield benzoic acid derivatives.
Reduction Products: Reduction of the carboxylic acid group can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-Bromo-6-iodo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-iodo-3-methylbenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new compounds. The presence of electron-withdrawing groups (bromine and iodine) can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Similar Compounds:
- 2-Bromo-3-methylbenzoic acid
- 2-Iodo-3-methylbenzoic acid
- 2-Bromo-6-fluoro-3-methylbenzoic acid
Comparison: this compound is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties compared to its analogs. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H6BrIO2 |
|---|---|
Peso molecular |
340.94 g/mol |
Nombre IUPAC |
2-bromo-6-iodo-3-methylbenzoic acid |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
Clave InChI |
CGFDIPSKMNLXPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)I)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)

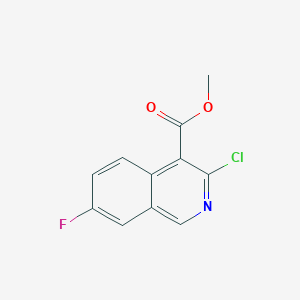

![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
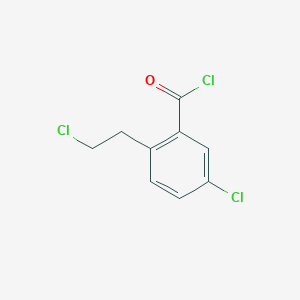
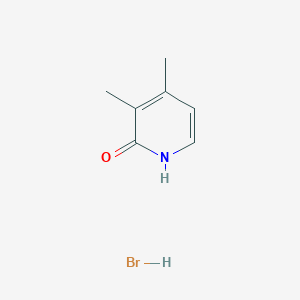



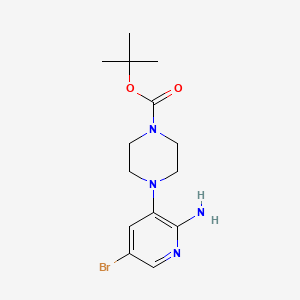
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
